Structural Differentiation from the Closest Commercially Available Analogues
The title compound differs from its closest commercially listed analogue, N‑(azetidin‑3‑yl)‑2‑cyclopropylpyrimidin‑4‑amine (CAS 2097991‑13‑2), by two key structural features: (i) N‑methylation of the exocyclic amine and (ii) N‑arylation of the azetidine ring with a pyridin‑2‑yl group [REFS‑1]. In related diaminopyrimidine kinase inhibitor series, N‑methylation of the hinge‑binding amine has been shown to modulate both potency and selectivity by altering the hydrogen‑bond donor/acceptor profile and the conformational preferences of the ligand [REFS‑2]. However, no direct comparative activity data are available for this specific pair.
| Evidence Dimension | Molecular structure (substituent pattern) |
|---|---|
| Target Compound Data | N‑methyl‑N‑[1‑(pyridin‑2‑yl)azetidin‑3‑yl]amine substituent at pyrimidine C4; cyclopropyl at C2 |
| Comparator Or Baseline | N‑(azetidin‑3‑yl)‑2‑cyclopropylpyrimidin‑4‑amine: primary amine at azetidine C3, unsubstituted azetidine N, cyclopropyl at C2 |
| Quantified Difference | No quantitative biological data available for either compound |
| Conditions | Structural comparison only; no activity assay data exist |
Why This Matters
The absence of N‑methyl and N‑pyridin‑2‑yl groups in the comparator eliminates the potential for key kinase hinge‑region hydrogen‑bond interactions and lipophilic contacts, meaning the two compounds cannot be assumed to share a common target profile.
- [1] Forsyth, T. et al. SAR and in Vivo Evaluation of 4‑Aryl‑2‑Aminoalkylpyrimidines as Potent and Selective JAK2 Inhibitors. Bioorg. Med. Chem. Lett. 2012. View Source
